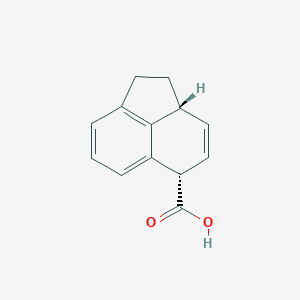
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid is an organic compound with a unique structure that includes a tetrahydroacenaphthylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of acenaphthylene derivatives under specific conditions to introduce the tetrahydro structure. The carboxylic acid group is then introduced through carboxylation reactions, often using Grignard reagents or other carboxylation agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the tetrahydroacenaphthylene core, such as ketones, alcohols, and substituted acenaphthylenes .
Applications De Recherche Scientifique
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals
Mécanisme D'action
The mechanism by which (2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact pathways and molecular targets are still under investigation, but they are believed to involve modulation of oxidative stress and inhibition of certain enzymatic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2aR,5S,14aR)-2a,4a,5,9,9,12b-Hexamethyl-2a,3,4,4a,4b,5,6,7,8,9,10,10a,12,12a,12b,13,14,14a-octadecahydro-2H-piceno[3,4-b]oxete-6a(2bH)-carboxylic acid: This compound shares a similar tetrahydro structure but with additional methyl groups and a different core structure.
(2aR,5S)-2a,3,3,5-tetramethyl-1,2,2a,3,4,5-hexahydroacenaphthylene: Another related compound with a similar core but different substituents.
Propriétés
Numéro CAS |
60143-69-3 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(3aR,5S)-1,2,3a,5-tetrahydroacenaphthylene-5-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,9,11H,4-5H2,(H,14,15)/t9-,11+/m1/s1 |
Clé InChI |
AJSYTIDHJNJSRH-KOLCDFICSA-N |
SMILES isomérique |
C1CC2=C3[C@H]1C=C[C@@H](C3=CC=C2)C(=O)O |
SMILES canonique |
C1CC2=C3C1C=CC(C3=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


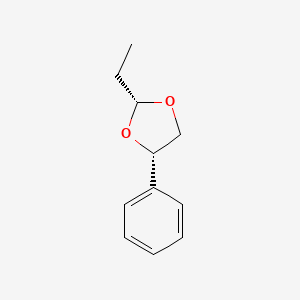
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
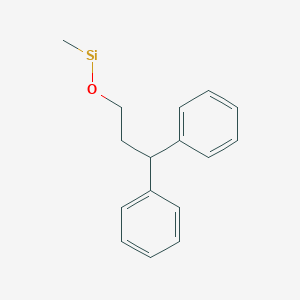
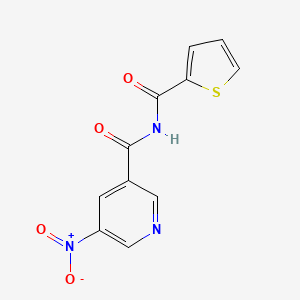
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
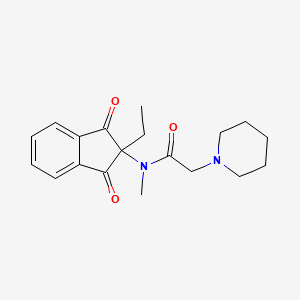

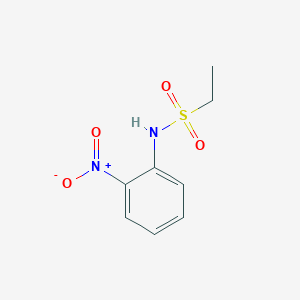
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
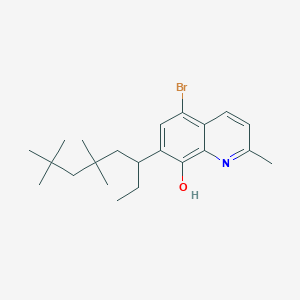
phosphanium iodide](/img/structure/B14607882.png)
